molecular formula C24H32ClN5O2 B1662790 Ipatasertib CAS No. 1001264-89-6

Ipatasertib

カタログ番号: B1662790
CAS番号: 1001264-89-6
分子量: 458.0 g/mol
InChIキー: GRZXWCHAXNAUHY-NSISKUIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イパタセルチブは、ロシュ社が開発した実験的な抗がん剤です。これは、PI3K/AKT経路の重要な構成要素であるAKTの低分子阻害剤です。この経路は、細胞の成長、生存、および代謝にとって重要です。 イパタセルチブは、ジェネンテック社がアレイバイオファーマ社との共同で発見し、現在、乳がんの治療のための第III相試験を実施しています .

準備方法

イパタセルチブは、さまざまな試薬と条件を含む一連の化学反応によって合成されますイパタセルチブの工業的製造方法には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます .

化学反応の分析

Asymmetric Reduction of Ketones

A critical step involves the reduction of a prochiral ketone to the (R,R)-trans alcohol intermediate using engineered ketoreductases (KREDs). Key findings include:

  • Enzyme Optimization : A Sporidiobolus salmonicolor KRED variant (M3) was engineered via mutational scanning, achieving a 64-fold increase in apparent k<sub>cat</sub> and improved process robustness .

  • Reaction Conditions :

    ParameterValue
    Substrate loading100 g/L
    iPrOH concentration8% (v/v)
    Temperature28°C
    Conversion≥98%
    Diastereomeric excess99.7% (R,R-trans)
    This process leverages cofactor recycling with isopropyl alcohol (iPrOH) to drive equilibrium toward the target product .

Grignard Reaction in Continuous Flow

A key intermediate is synthesized via a Br/Mg exchange reaction followed by 5-exo-dig cyclization in a continuous flow system:

  • Reaction Sequence :

    • Bromine/magnesium exchange forms a magnesium species.

    • Intramolecular cyclization forms a five-membered ring.

  • Process Parameters :

    ParameterValue
    Flow rate1.0 kg/h
    Unit operationsBr/Mg exchange → cyclization → hydrolysis → extraction
    YieldScalable to pilot-plant scale
    This method improves safety and scalability compared to batch processes .

Asymmetric Hydrogenation

The synthesis of fragment L involves asymmetric hydrogenation using a ruthenium catalyst:

  • Catalyst : [Ru(TFA)<sub>2</sub>((S)-BINAP)] with NaBr additive.

  • Conditions :

    ParameterValue
    S/C ratio10,000:1
    Hydrogen pressure18 atm
    SolventEtOH
    Temperature64–68°C
    Yield29.4 mmol scale
    This step achieves >99% conversion and 98.8:1.2 enantiomeric ratio .

Enzymatic Resolution

A triester substrate undergoes enzymatic resolution to produce a methyl stereocenter:

  • Process :

    StepReagent/EnzymeOutcome
    Asymmetric reductionKetoreductase (Codexis)Cyclopentylpyrimidine intermediate
    Carbonylative esterificationDieckmann cyclization
    This step is followed by a Dieckmann cyclization to form the cyclopentane ring .

Mannich Reaction for β<sup>2</sup>-Amino Acid

The β<sup>2</sup>-amino acid component is synthesized via an asymmetric aminomethylation reaction :

  • Key Features :

    • Uses a chiral amine catalyst.

    • Achieves high stereoselectivity.

    • Combined with the cyclopentylpyrimidine via a three-stage coupling .

Final Assembly and Purification

The final steps involve:

  • Coupling of the two chiral intermediates.

  • Isolation as a stable mono-HCl salt.

  • Purification via hydrolysis, extraction, and phase separation .

科学的研究の応用

Ipatasertib has a wide range of scientific research applications, including:

作用機序

イパタセルチブは、PI3K/AKT経路で重要な役割を果たすセリン/スレオニンキナーゼであるAKTの活性を阻害することで、その効果を発揮します。イパタセルチブはAKTのATP結合ポケットに結合することによって、下流の標的のリン酸化と活性化を阻害し、細胞の成長と生存の阻害につながります。 関与する分子標的と経路には、PI3K/AKT経路、FOXO3a転写因子、およびNF-κBシグナル伝達経路が含まれます .

類似の化合物との比較

イパタセルチブは、その高い選択性と効力のために、AKT阻害剤の中で独特です。類似の化合物には以下が含まれます。

    MK-2206: AKTタンパク質の別の部位に結合するアロステリックAKT阻害剤。

    AZD5363: イパタセルチブと同様の作用機序を持つATP競合的AKT阻害剤。

    GSK2141795: より幅広い活性を有する別のATP競合的AKT阻害剤。

イパタセルチブのユニークな点は、AKTの3つのアイソフォームすべてを阻害できる点であり、PI3K/AKT経路の非常に効果的な阻害剤になります .

類似化合物との比較

Ipatasertib is unique among AKT inhibitors due to its high selectivity and potency. Similar compounds include:

    MK-2206: An allosteric AKT inhibitor that binds to a different site on the AKT protein.

    AZD5363: An ATP-competitive AKT inhibitor with a similar mechanism of action to this compound.

    GSK2141795: Another ATP-competitive AKT inhibitor with a broader spectrum of activity.

This compound’s uniqueness lies in its ability to inhibit all three isoforms of AKT, making it a highly effective inhibitor of the PI3K/AKT pathway .

生物活性

Ipatasertib (IPAT) is a selective inhibitor of the AKT kinase, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. Its biological activity has been extensively studied in both preclinical models and clinical trials, demonstrating significant antitumor effects across various cancer types.

This compound exerts its effects primarily by inhibiting the phosphorylation and activation of AKT, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancers, leading to uncontrolled cell growth and survival. By targeting AKT, this compound disrupts downstream signaling, resulting in:

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces cell proliferation in various cancer cell lines, including uterine serous carcinoma (USC) and prostate cancer models .
  • Induction of Apoptosis : Treatment with this compound has been associated with increased activity of apoptotic markers such as cleaved caspase-3, -8, and -9 in a dose-dependent manner . The induction of apoptosis is mediated through the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), which activates the Bax pathway .

In Vitro Studies

  • Cell Proliferation and Cycle Arrest :
    • This compound treatment led to a dose-dependent inhibition of cell proliferation in USC cell lines ARK1 and SPEC-2. The compound induced G1 phase arrest in ARK1 cells and G2 phase arrest in SPEC-2 cells .
    • Western blot analyses revealed decreased expression levels of cyclin-dependent kinases (CDK-4, CDK-6) and Cyclin D1 following treatment with this compound .
  • Apoptotic Pathways :
    • In USC cells treated with 25 µM this compound for 18 hours, significant increases in cleaved caspase activities were observed: 1.75-fold for caspase-3, 1.51-fold for caspase-8, and 1.69-fold for caspase-9 .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on tumors with AKT mutations. A notable study demonstrated that this compound combined with chemotherapy showed enhanced antitumor activity compared to chemotherapy alone .

Prostate Cancer

A randomized phase 2 trial evaluated the efficacy of this compound in patients with localized prostate cancer. The results indicated promising antitumor activity, particularly in patients with PTEN-deficient tumors .

Uterine Serous Carcinoma

In another study focusing on USC, this compound was shown to significantly inhibit tumor growth through its effects on the AKT/mTOR pathway, leading to reduced cell adhesion and invasion capabilities .

Summary Table of Biological Activities

Biological Activity Effect Observed Reference
Cell Proliferation InhibitionSignificant reduction in USC cell lines
Apoptosis InductionIncreased cleaved caspase activities
Cell Cycle ArrestG1 and G2 phase arrest
Synergistic EffectsEnhanced efficacy with chemotherapy

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing exposure-response relationships of ipatasertib in metastatic castration-resistant prostate cancer (mCRPC) trials?

  • Answer : Utilize population pharmacokinetic (PK) models to generate empirical Bayes estimates (EBEs) of PK parameters, enabling simulation of concentration-time profiles. Metrics such as AUC (area under the curve) and Cmax should be derived using non-linear mixed-effects modeling (e.g., NONMEM) and validated via external datasets . Cox proportional hazards models are recommended for analyzing radiographic progression-free survival (rPFS) endpoints, with stratification by covariates like PTEN-loss status and baseline glucose levels .

Q. How should covariates be integrated into exposure-efficacy analyses for this compound?

  • Answer : Include covariates such as baseline age, weight, ECOG status, visceral metastasis, and PTEN-loss status in stepwise model reduction workflows. Use Akaike Information Criterion (AIC) to retain statistically significant covariates. For example, PTEN-loss tumors showed stronger exposure-efficacy correlations (HR: 0.39–0.84) compared to the overall ITT population . Forest plots with 95% confidence intervals are critical for visualizing covariate effects .

Q. What software tools are validated for PK/PD modeling of this compound?

  • Answer : NONMEM (v7.4.3) with Perl-speaks-NONMEM (PsN) is recommended for population PK modeling. R (v4.0.0) is suitable for data management, Cox regression, and generating Kaplan-Meier plots . For noncompartmental PK analysis (e.g., drug-drug interaction studies), Phoenix WinNonlin (v6.4+) is validated .

Advanced Research Questions

Q. How can time-varying dose intensity analyses address confounding in this compound efficacy assessments?

  • Answer : Assign 0 mg doses post-discontinuation for patients who discontinued due to adverse events (AEs). For others, censor rPFS at discontinuation dates. This approach accounts for real-world dose adjustments and reduces bias in hazard ratio (HR) calculations. In the IPATential150 study, 103 patients discontinued this compound, yet efficacy trends persisted (HR: 0.84, p=0.038) .

Q. What explains the discordance in exposure-response correlations between Phase II (A.MARTIN) and Phase III (IPATential150) this compound trials?

  • Answer : Phase II trials (e.g., A.MARTIN) tested multiple doses (200–400 mg), revealing exposure-safety links for diarrhea and rash. Phase III studies, restricted to 400 mg, observed narrower exposure ranges, weakening these correlations. This highlights the importance of dose-ranging in early-phase trials to identify exposure thresholds .

Q. How do drug-drug interactions (DDIs) with CYP3A4 inhibitors like itraconazole impact this compound PK?

  • Answer : Coadministration with itraconazole increases this compound AUC0-1 by 5.45-fold and Cmax by 2.26-fold due to CYP3A4 inhibition. Use mixed-effects models to compare log-transformed PK parameters (AUC, Cmax) between monotherapy and combination arms. Prophylactic dose adjustments may be required in clinical settings .

Q. What statistical approaches validate the use of PTEN-loss as a predictive biomarker in this compound trials?

  • Answer : Pre-specify PTEN-loss via immunohistochemistry (IHC) and stratify randomization. In the IPATential150 study, PTEN-loss patients showed significant rPFS improvement (HR: 0.39, 90% CI: 0.22–0.70) versus non-PTEN-loss cohorts. Sensitivity analyses should adjust for visceral metastasis and prior taxane therapy .

Q. How can clinical utility index (CUI) models optimize this compound dosing in benefit-risk assessments?

  • Answer : CUI integrates efficacy (e.g., rPFS HR) and safety (e.g., hyperglycemia incidence) into weighted scores. For mCRPC, 400 mg daily achieved the highest probability of meeting minimal product profiles (AUCSS ≥3560 ng·h/mL) while balancing AE risks .

Q. Data Contradictions and Resolution

Q. Why do some studies report no association between this compound AUCSS and rPFS in the ITT population?

  • Answer : Heterogeneity in PTEN status dilutes exposure-efficacy signals in unselected populations. Subgroup analyses restricted to PTEN-loss cohorts resolve this discrepancy. For example, in PTEN-loss patients, higher AUCSS correlated with prolonged rPFS (p<0.05) .

Q. How should conflicting Phase II/III hyperglycemia data inform this compound safety monitoring?

  • Answer : Phase II trials identified baseline glucose and HbA1c as hyperglycemia predictors, but Phase III data showed weaker exposure-safety links. Proactively monitor glucose levels in patients with obesity or diabetes, as PK variability (e.g., lower body weight → higher AUC) exacerbates risks .

特性

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025595
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001264-89-6, 1489263-16-2
Record name GDC 0068
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipatasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipatasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipatasertib
Reactant of Route 2
Reactant of Route 2
Ipatasertib
Reactant of Route 3
Ipatasertib
Reactant of Route 4
Reactant of Route 4
Ipatasertib
Reactant of Route 5
Reactant of Route 5
Ipatasertib
Reactant of Route 6
Reactant of Route 6
Ipatasertib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。